N-octanoylsphingosine 1-phosphate
Overview
Description
N-octanoylsphingosine 1-phosphate is an N-acylsphingosine 1-phosphate in which the N-acyl group is specified as octanoyl . It is functionally related to an octanoic acid . It is a conjugate acid of a N-octanoylsphingosine 1-phosphate (2-) .
Molecular Structure Analysis
The molecular formula of N-octanoylsphingosine 1-phosphate is C26H52NO6P . The IUPAC name is [(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate . The molecular weight is 505.7 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-octanoylsphingosine 1-phosphate include a molecular weight of 505.7 g/mol, a computed XLogP3-AA of 7.4, and a hydrogen bond donor count of 4 .
Scientific Research Applications
DNA Synthesis and Cell Division Modulation
N-Octanoylsphingosine 1-phosphate (C8-Ceramide-1-phosphate) has been studied for its role in stimulating DNA synthesis and cell division. In Rat-1 fibroblasts, C8-Ceramide-1-phosphates at concentrations of 1-10 µM promoted these processes. This activity was observed to be antagonized by cell-permeable ceramides (Gomez-Muñoz et al., 1995).
Sphingosine 1-Phosphate Receptor Antagonism
Sphingosine 1-phosphate (S1P) is a phospholipid involved in a variety of signaling cascades. N-Octanoylsphingosine 1-phosphate is related to S1P receptor antagonists that have potential as therapeutic agents. The modulation of S1P receptors has implications in immune cell trafficking, vascular barrier integrity, angiogenesis, and heart rate regulation (Kennedy et al., 2008).
Immune Cell Regulation and Cardiovascular Effects
The impact of S1P receptor agonists, including N-Octanoylsphingosine 1-phosphate analogs, on immune cell regulation and cardiovascular functions in rodents has been explored. These findings are essential for understanding the effects of S1P receptor activation on lymphocyte recirculation and cardiovascular regulation (Forrest et al., 2004).
Inhibition of Sphingosine-1-Phosphate Lyase in Autoimmune Disorders
Research on S1P lyase, a critical enzyme in the sphingosine signaling pathway, has suggested its inhibition as a therapeutic strategy for autoimmune disorders. The role of S1P in modulating lymphocyte trafficking and preventing autoimmune disease development has been a focus area (Bagdanoff et al., 2009).
Cell Motility and Tumor Cell Invasiveness
Sphingosine 1-phosphate, including N-Octanoylsphingosine 1-phosphate, has been identified as a regulator of cell motility and tumor cell invasiveness. Its inhibitory effects on chemoinvasion of tumor cells and other types of cells have been demonstrated, highlighting its potential role in cancer research and therapy (Sadahira et al., 1992).
S1P Receptor Modulators in Drug Discovery
The discovery of S1P receptors and their modulators has opened new avenues in drug discovery, especially for autoimmune and inflammatory disorders. N-Octanoylsphingosine 1-phosphate analogs have been part of this research, exploring their potential in various disease conditions (Park & Im, 2017).
Persistent Signaling by FTY720-Phosphate
The persistent signaling induced by FTY720-phosphate, a phosphorylated form of S1P receptor agonist, is mediated by internalized S1P1 receptors. Studies in this area provide insights into the prolonged effects of S1P receptor activation, which is relevant to understanding the actions of N-Octanoylsphingosine 1-phosphate and related compounds (Mullershausen et al., 2009).
Neuroprotective Effects in Ischemic Stroke
Research on the neuroprotective effects of S1P receptor activation by FTY720 and its analogs, like N-Octanoylsphingosine 1-phosphate, has shown promising results in reducing neuronal death after transient ischemic strokes (Hasegawa et al., 2010).
Future Directions
properties
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)/b21-19+/t24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSNYUXSRXINIP-WRBRXSDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-octanoylsphingosine 1-phosphate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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